molecular formula C7H8FN B1340445 3-(Fluoromethyl)aniline CAS No. 456-46-2

3-(Fluoromethyl)aniline

Cat. No. B1340445
CAS RN: 456-46-2
M. Wt: 125.14 g/mol
InChI Key: XKGDSQJAWPPBHI-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)aniline is a fluorinated derivative of aniline, where a fluoromethyl group is attached to the benzene ring. This compound is of interest due to its potential applications in various fields, including materials science and pharmaceuticals. The presence of the fluorine atom can significantly alter the chemical and physical properties of the molecule, making it a valuable target for research and development.

Synthesis Analysis

The synthesis of fluorinated anilines, such as this compound, can be achieved through different synthetic routes. One approach involves the chemical synthesis from fluorine-substituted aniline monomers using an acid-assisted persulfate initiated polymerization, which is typically used for polyaniline synthesis . Another practical synthesis method for a related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, starts from 1-(chloromethyl)-3-fluorobenzene and involves condensation followed by reduction, yielding an overall process efficiency of 82% . These methods highlight the versatility and efficiency of synthesizing fluorinated aniline derivatives.

Molecular Structure Analysis

The molecular structure of fluorinated anilines has been studied using various spectroscopic and computational techniques. Quantum chemical calculations, such as density functional theory (DFT), have been employed to predict the structural and spectroscopic properties of these molecules . For instance, the molecular structure of a related compound, 3-(3-nitrophenylsulfonyl)aniline, was confirmed by X-ray single crystal diffraction and compared with optimized geometries calculated by DFT and Hartree-Fock methods . These studies provide a deeper understanding of the molecular structure and electronic properties of fluorinated anilines.

Chemical Reactions Analysis

Fluorinated anilines can participate in various chemical reactions due to their unique reactivity. For example, bimetallic fluorine-substituted anilido-aldimine zinc complexes have been shown to exhibit significantly higher turnover frequencies than their unfluorinated analogues for CO2/(cyclohexene oxide) copolymerization . The presence of fluorine atoms can influence the reactivity and selectivity of these compounds in chemical reactions, making them valuable for catalysis and material synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated anilines are influenced by the presence of the fluorine atom. Studies have characterized these properties using techniques such as UV-VIS, FT-IR, and NMR spectroscopies, as well as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) . Additionally, the vibrational analysis of related compounds has been conducted experimentally and theoretically to understand the effects of substituents on the aniline structure . These analyses contribute to the knowledge of how fluorine substitution affects the stability, solubility, and other physical properties of aniline derivatives.

Scientific Research Applications

Theoretical Structural Analysis

A theoretical study was conducted to compute the spectroscopic properties of aniline family, including 3-chloro-4-fluoro-aniline, revealing unique pharmaceutical importance. This research involved using quantum calculations, IR, UV-Visible spectrophotometry, Raman spectroscopy, and NMR to investigate structural and spectroscopic properties. Such computational strategies are beneficial for predicting complex aniline precursors, including those containing chlorine and fluorine atoms, offering pathways for understanding aniline family spectroscopy properties (Aziz, Nadeem, & Anwar, 2018).

Vibrational Analysis for NLO Materials

Research into 4-chloro-3-(trifluoromethyl)aniline and similar compounds, including 3-(fluoromethyl)aniline, demonstrated their potential as nonlinear optical (NLO) materials. This study involved experimental vibrational analysis and theoretical density functional theory computations, highlighting the impacts of substituent positions on vibrational spectra and their implications for NLO applications (Revathi et al., 2017).

Antiproliferative Activity Studies

A study on Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines, based on 3,5-di-tert-butyl-2-hydroxybenzaldehyde and F, CF3-substituted anilines (including 2-fluoro-3-(trifluromethyl)aniline), focused on their structural characterization, redox-reactivity, and antiproliferative activities. This research provides insights into the medical applications of such compounds, particularly in cancer research (Kasumov, Şahin, & Aktas, 2016).

Corrosion Inhibition Properties

Aniline derivatives, including 2-fluoroaniline which is structurally similar to this compound, were studied for their potential as copper corrosion inhibitors. This research involved potentiodynamic polarization and electrochemical impedance spectroscopy measurements, contributing to the understanding of the correlation between molecular structure and inhibition efficiencies in materials science (Khaled & Hackerman, 2004).

Synthesis and Characterization of Polymer Derivatives

The chemical oxidative polymerization methods used to synthesize polyaniline, poly(3-fluoroaniline), and their derivatives highlight the relevance of 3-fluoroaniline in producing materials with improved solubility, thermal stability, and electrical characteristics. Such research is vital for advancing polymer science and engineering applications (Waware et al., 2018).

Safety and Hazards

When handling 3-(Fluoromethyl)aniline, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, and eye/face protection are also advised . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

3-(fluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGDSQJAWPPBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

456-46-2
Record name 3-fluoromethyl aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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